N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is an organic compound recognized for its intricate structure and varied applications in scientific research. It comprises a chlorophenyl group, a methylidenamino moiety, and a sulfonylamino acetamide group, making it versatile in reactivity and utility.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis often involves a multi-step process starting with the chlorination of a suitable benzene derivative to obtain the 4-chlorophenyl intermediate. This is then subjected to a condensation reaction with methylidenamino compounds under controlled conditions, followed by sulfonylation with methyl-substituted phenyl sulfonyl chloride. Typical reaction conditions include the use of polar solvents and catalysts such as triethylamine at low to moderate temperatures.
Industrial production methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize the yield and purity. These reactors allow precise control over reaction parameters like temperature, pressure, and flow rates, ensuring a consistent and scalable production process.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound primarily undergoes nucleophilic substitution, reduction, and oxidation reactions.
Nucleophilic substitution: Given its electron-deficient centers, it reacts readily with nucleophiles under mild conditions.
Reduction: It can be reduced to corresponding amines using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize it further to sulfonyl compounds.
Common reagents and conditions: Sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles (like amines and thiols) for substitution reactions.
Major products formed from these reactions: Substitution reactions lead to derivatives with varied functional groups, reduction produces amines, and oxidation yields sulfonyl derivatives.
Scientific Research Applications
This compound finds extensive applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes. Its structural features allow it to bind to active sites, inhibiting enzyme activity and thereby modulating various biochemical pathways. For instance, its interaction with proteases blocks substrate access, effectively inhibiting the enzyme's function.
Comparison with Similar Compounds
N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is compared to compounds like:
N-[(Z)-(4-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: Differing only by the halogen, this compound demonstrates varying reactivity and stability due to the bromine atom.
N-[(Z)-(4-methylphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: The substitution of a chlorine with a methyl group results in altered physicochemical properties and biological activities.
This compound stands out due to its specific halogen and sulfonyl groups, contributing to its unique reactivity and applications.
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-13-3-9-16(10-4-13)25(23,24)21(2)12-17(22)20-19-11-14-5-7-15(18)8-6-14/h3-11H,12H2,1-2H3,(H,20,22)/b19-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALKRQUJNBGVJF-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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